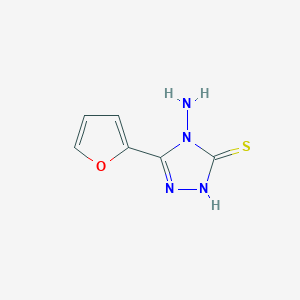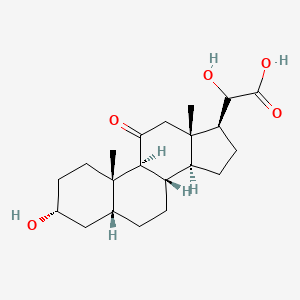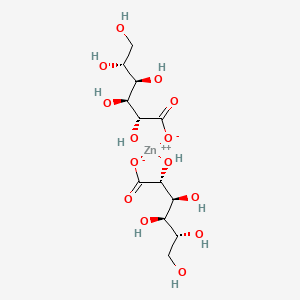
4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-amino-3-(2-furanyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.
Scientific Research Applications
Acute Toxicity and Derivative Analysis
Research on derivatives of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol has explored their acute toxicity. Studies using alkyl derivatives of this compound on white rats demonstrated varying levels of toxicity depending on the hydrocarbon substituents. These derivatives were found to belong to the IV-V toxicity class, with specific compounds showing different degrees of toxicity influenced by the length of the alkyl chain attached to the sulfur atom (Danilchenko & Parchenko, 2016).
Structural and Thermal Properties
A structural study revealed the formation of a stable charge-transfer complex of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with iodine in chloroform solution. The resulting adduct showed stability in a solid state across a wide temperature range, providing insights into its potential applications in various fields (Ivolgina et al., 2020).
Antimicrobial Activity
There has been significant research into the antimicrobial properties of this compound derivatives. These compounds have demonstrated moderate antimicrobial activity against a range of bacteria, including gram-positive and gram-negative strains. The antimicrobial activity was found to be influenced by different substituents, highlighting the compound's potential in developing new antimicrobial agents (Danilchenko & Parchenko, 2017).
Analgesic Properties
Investigations into the analgesic properties of derivatives of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione have shown that some of these compounds exhibit moderate analgesic effects. This research contributes to the understanding of how structural changes in these derivatives can impact their efficacy as potential analgesic agents (Danilchenko, 2018).
Biochemical Impact Studies
An analysis of blood serum biochemical parameters during treatment with a specific derivative of this compound revealed potential antioxidant and immune-modulating properties. This study provides a foundation for further pharmacological implementations of this compound (Danilchenko, 2017).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Based on the structural similarity to other triazole derivatives, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been reported to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been reported to have good solubility and bioavailability .
Result of Action
Similar compounds have been reported to exhibit a broad range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Safety and Hazards
Properties
IUPAC Name |
4-amino-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c7-10-5(8-9-6(10)12)4-2-1-3-11-4/h1-3H,7H2,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYBWYJEEHPZMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349761 | |
| Record name | 4-Amino-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80809-38-7 | |
| Record name | 4-Amino-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol in the development of new drugs?
A1: this compound serves as a crucial building block in synthesizing diverse triazole derivatives. [] In the cited study, it was reacted with various aromatic acids and phenacyl bromides to create novel 6-aryl-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and 6-aryl-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines. These synthesized compounds exhibited promising results when screened for their potential as anti-HIV and kinesin Eg5 inhibitors. [] This highlights the importance of this compound as a starting point for developing new drugs targeting these diseases.
Q2: How does the structure of this compound lend itself to the creation of diverse compounds?
A2: The structure of this compound features reactive amino and thiol groups. These groups can participate in various chemical reactions, allowing for the attachment of different chemical moieties. [] In the cited research, these reactive groups facilitated the condensation reactions with aromatic acids and phenacyl bromides, resulting in the formation of structurally diverse triazolothiadiazole and triazolothiadiazine derivatives. [] This structural versatility opens avenues for synthesizing a range of compounds with potentially distinct biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Hydroxy-3',6,7,14-tetramethylspiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-3,8,17-trione](/img/structure/B1215067.png)
![3-[2-(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione](/img/structure/B1215068.png)
![N-[2-(1-cyclohexenyl)ethyl]-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1215070.png)
![6-tert-butyl-3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1215072.png)
![N-[7-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxyacetamide](/img/structure/B1215073.png)
![2-Cyano-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester](/img/structure/B1215074.png)
![2-(3-Methylphenyl)sulfonyl-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetonitrile](/img/structure/B1215075.png)



